

Spectroscopic Profile of 2-Methoxy-1,3-butadiene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxy-1,3-butadiene

Cat. No.: B1206718

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methoxy-1,3-butadiene** (CAS No. 3588-30-5), a versatile diene in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering detailed experimental data and protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Methoxy-1,3-butadiene**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3.58	s	-	OCH ₃
4.08	d	2.0	H-1a
4.41	d	2.0	H-1b
5.10	dd	10.5, 2.0	H-4a (cis)
5.35	dd	17.5, 2.0	H-4b (trans)
6.35	dd	17.5, 10.5	H-3

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
55.0	OCH ₃
85.0	C-1
115.0	C-4
135.0	C-3
158.0	C-2

Table 3: Infrared (IR) Spectroscopic Data

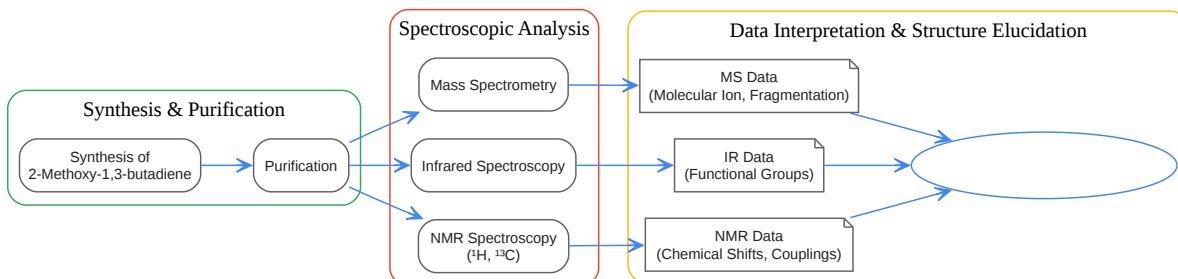
Wavenumber (cm^{-1})	Assignment
2938	C-H stretch (sp ³)
2836	C-H stretch (sp ³)
1640	C=C stretch (diene)
1590	C=C stretch (diene)
1288	C-O stretch (enol ether)
1233	C-O stretch (enol ether)

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
84	100	[M] ⁺
69	60	[M - CH ₃] ⁺
53	85	[M - OCH ₃] ⁺
39	95	[C ₃ H ₃] ⁺

Experimental Protocols

The spectroscopic data presented above were obtained using the following experimental procedures.


Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AMX-400 spectrometer at 400 MHz and 100 MHz, respectively. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was recorded on a Perkin-Elmer Spectrum 100 FT-IR spectrometer. The spectrum was obtained from a thin film of the neat compound on a NaCl plate.

Mass Spectrometry (MS): Low-resolution mass spectra were obtained on a VG Micromass 7070F mass spectrometer using electron impact (EI) ionization at 70 eV.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the acquisition and interpretation of spectroscopic data for the structural elucidation of **2-Methoxy-1,3-butadiene**.

[Click to download full resolution via product page](#)

Figure 1: Workflow for the spectroscopic characterization of **2-Methoxy-1,3-butadiene**.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methoxy-1,3-butadiene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1206718#spectroscopic-data-of-2-methoxy-1-3-butadiene-nmr-ir-mass\]](https://www.benchchem.com/product/b1206718#spectroscopic-data-of-2-methoxy-1-3-butadiene-nmr-ir-mass)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com